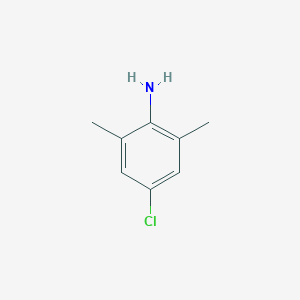

4-Chloro-2-nitrotoluene

Overview

Description

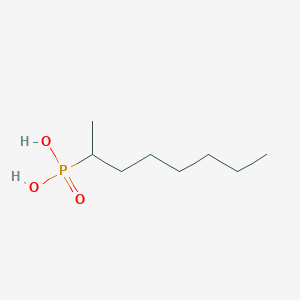

Diclofop-methyl is a selective post-emergence herbicide primarily used for controlling annual grassy weeds in various crops such as wheat, barley, and soybeans . It is known for its effectiveness against wild oats and other grass weeds . The chemical formula for diclofop-methyl is C₁₆H₁₄Cl₂O₄, and it is characterized by its low aqueous solubility and moderate toxicity to mammals .

Safety and Hazards

Mechanism of Action

Target of Action

4-Chloro-2-nitrotoluene is a synthetic compound that has been used in the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists , which means they can inhibit the action of NMDA receptors, a type of glutamate receptor in the brain. Therefore, the primary targets of this compound are these NMDA receptors.

Mode of Action

It is known that it serves as a starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids, in turn, act as NMDA-glycine antagonists, inhibiting the action of NMDA receptors in the brain.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of tricyclic indole-2-carboxylic acids . The downstream effects of this synthesis are the inhibition of NMDA receptors, which can impact various neurological processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor for the synthesis of tricyclic indole-2-carboxylic acids . These acids can inhibit NMDA receptors, potentially affecting neurological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to moist air or water can lead to decomposition . Additionally, the presence of strong oxidizing agents and bases can also affect its stability .

Biochemical Analysis

Biochemical Properties

It is known that it is used as a starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Given its role in the synthesis of potential NMDA-glycine antagonists , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of tricyclic indole-2-carboxylic acids , suggesting it may have binding interactions with biomolecules, cause enzyme inhibition or activation, and induce changes in gene expression.

Metabolic Pathways

It is known to be used in the synthesis of tricyclic indole-2-carboxylic acids , suggesting it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

The synthesis of diclofop-methyl involves the esterification of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of diclofop-methyl enantiomers .

Chemical Reactions Analysis

Diclofop-methyl undergoes several types of chemical reactions, including:

Oxidation: Diclofop-methyl can be oxidized to form diclofop acid, which is the active form of the herbicide.

Hydrolysis: In aqueous environments, diclofop-methyl hydrolyzes to produce diclofop acid and methanol.

Substitution: The chlorine atoms in diclofop-methyl can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and water for hydrolysis. The major products formed from these reactions are diclofop acid and various substituted derivatives .

Scientific Research Applications

Diclofop-methyl has a wide range of scientific research applications:

Comparison with Similar Compounds

Diclofop-methyl belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as:

- Fenoxaprop-ethyl

- Fluazifop-p-butyl

- Quizalofop-p-ethyl

Compared to these compounds, diclofop-methyl is unique in its specific activity against wild oats and its relatively moderate toxicity profile . Its effectiveness and selectivity make it a preferred choice for controlling grassy weeds in cereal crops .

Properties

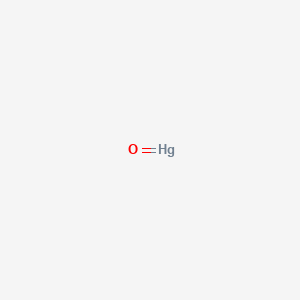

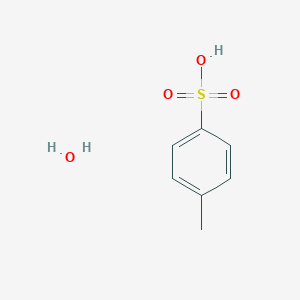

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?

A1: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.

Q2: How does the structure of this compound relate to its use in developing NMDA-glycine antagonists?

A2: While this compound itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using this compound as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].

Q3: Have there been any studies on the environmental impact of this compound?

A3: Yes, this compound is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of this compound in these organisms to understand its potential impact on aquatic ecosystems [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on this compound []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of this compound []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

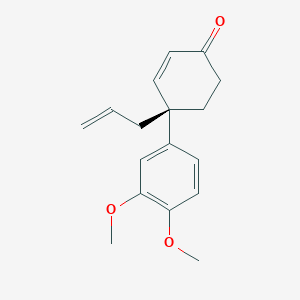

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)